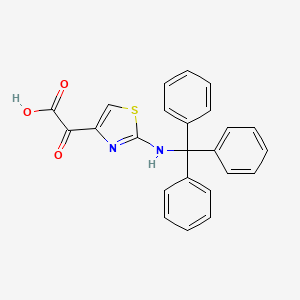

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid

描述

Historical Context and Discovery

The development of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid emerged from the broader research into thiazole-containing compounds during the late 20th century, particularly in the context of antibiotic development. The compound's discovery is closely linked to research efforts aimed at creating novel cephalosporin derivatives and understanding the structure-activity relationships in beta-lactam antibiotics. Patent literature from the 1990s indicates that systematic investigations into thiazole acetic acid derivatives led to the identification of this particular compound as a valuable synthetic intermediate.

The synthesis and characterization of thiazole derivatives gained momentum during the 1980s and 1990s as researchers recognized the importance of heterocyclic compounds in medicinal chemistry. The incorporation of trityl protecting groups became a standard practice in organic synthesis, allowing for selective protection of amino functionalities during multi-step synthetic sequences. The combination of these methodological advances facilitated the development of this compound as a well-defined synthetic target.

Research conducted in the pharmaceutical industry during this period focused on understanding the role of side chains in antibiotic activity, particularly in cephalosporin chemistry. The thiazole-containing side chains were identified as crucial structural elements that could influence both antimicrobial activity and resistance profiles. This understanding provided the scientific foundation for the systematic exploration of compounds like this compound as building blocks for more complex pharmaceutical molecules.

Significance in Organic and Medicinal Chemistry

This compound holds considerable importance in both synthetic organic chemistry and medicinal chemistry research. In the realm of antibiotic development, this compound serves as a crucial intermediate in the preparation of cephalosporin derivatives, where the thiazole moiety contributes to the overall pharmacological profile of the resulting antibiotics. The presence of the trityl protecting group allows for selective chemical modifications during synthetic sequences, making it an invaluable tool for medicinal chemists working on complex natural product synthesis and pharmaceutical development.

The compound's significance extends beyond its role as a synthetic intermediate. Research has demonstrated that thiazole-containing molecules exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structural features of this compound, including the oxo functionality and the acetic acid moiety, provide multiple sites for further chemical modification, enabling the development of compound libraries for biological screening programs.

In synthetic organic chemistry, the compound represents an important example of heterocyclic chemistry, specifically demonstrating the successful integration of thiazole ring systems with complex protecting group strategies. The synthesis of such compounds requires sophisticated understanding of reaction mechanisms, stereochemistry, and functional group compatibility. Research publications have highlighted various synthetic approaches to thiazole derivatives, emphasizing the importance of compounds like this compound in advancing synthetic methodologies.

The compound's utility in structure-activity relationship studies has been particularly valuable for understanding how specific molecular features contribute to biological activity. Studies examining cross-reactivity patterns in beta-lactam antibiotics have shown that side chain structures, including those containing thiazole moieties, play crucial roles in determining immunological responses and resistance mechanisms. This understanding has informed the design of new antibiotic candidates with improved safety and efficacy profiles.

Classification and Nomenclature

This compound belongs to several important chemical classifications that reflect its structural complexity and functional diversity. Primarily, it is classified as a thiazole derivative, specifically a 2-aminothiazole acetic acid derivative with trityl protection. The compound falls under the broader category of heterocyclic carboxylic acids, which represent an important class of organic compounds with significant pharmaceutical applications.

Table 1: Chemical Classification and Identifiers

| Classification Category | Description |

|---|---|

| Primary Classification | Thiazole derivative |

| Secondary Classification | Heterocyclic carboxylic acid |

| Functional Groups | Thiazole ring, tertiary amine, ketone, carboxylic acid |

| Protecting Groups | Trityl (triphenylmethyl) group |

| Chemical Abstract Service Number | 68363-44-0 |

| Molecular Data Registry Number | MFCD20528112 |

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the name this compound clearly indicating the structural features and connectivity patterns. Alternative nomenclature systems have been employed in various research contexts, including the designation as 2-oxo-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid, which provides additional clarity regarding the thiazole ring numbering system.

Table 2: Molecular Properties and Physical Characteristics

属性

IUPAC Name |

2-oxo-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c27-21(22(28)29)20-16-30-23(25-20)26-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,25,26)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTFIMDUFNNVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456412 | |

| Record name | (2-tritylaminothiazol-4-yl)glyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68363-44-0 | |

| Record name | (2-tritylaminothiazol-4-yl)glyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Triphenylmethylamino-4-thiazolyl)glyoxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, which uses a combination of α-haloketones and thioamides under acidic conditions to form the thiazole ring . The tritylamino group can be introduced via a nucleophilic substitution reaction using trityl chloride and an appropriate amine . The final step involves the oxidation of the intermediate to form the oxoacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the oxo group to form alcohols or other reduced forms.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the thiazole ring .

科学研究应用

Pharmaceutical Development

The compound is primarily recognized for its pharmaceutical applications . The thiazole moiety is known for its biological activities, which could be harnessed in drug development. Initial studies indicate that 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid may interact with various biomolecules, potentially acting as a ligand for enzymes or receptors involved in metabolic pathways.

Anticancer Potential

The compound's structure may also confer anticancer properties. Thiazole derivatives have been investigated for their anticancer activity, with some exhibiting significant inhibition against various cancer cell lines . The potential of this compound in this area remains to be thoroughly explored, but initial findings suggest it could be a candidate for further investigation.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. These methods can vary based on desired yields and purity levels. The ability to modify this compound through chemical reactions enhances its versatility for different applications in pharmaceuticals and materials science.

Future Research Directions

While initial studies suggest promising therapeutic potentials for this compound, further research is required to elucidate its biological activity and mechanisms of action. Ongoing studies should focus on:

- In vitro and in vivo evaluations of its pharmacological properties.

- Structural modifications to enhance efficacy and reduce toxicity.

- Investigating specific interactions with biological targets to better understand its therapeutic potential.

作用机制

The mechanism of action of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The tritylamino group may enhance the compound’s binding affinity to its targets, while the oxoacetic acid moiety can participate in hydrogen bonding and other interactions .

相似化合物的比较

Substituent-Driven Bioactivity

- Methoxymino (64485-90-1) and oxo (68363-44-0) groups influence electrophilicity, affecting reactivity in β-lactam antibiotic synthesis. Methoxymino derivatives are directly linked to clinical antibiotics, whereas oxo analogs remain exploratory .

生物活性

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid (CAS Number: 68363-44-0) is a compound that has garnered attention for its potential biological activities. Its unique structural features, particularly the thiazole ring and tritylamino group, suggest various mechanisms of action that could be exploited in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C24H18N2O3S

- Molecular Weight : 414.4783 g/mol

- Purity : 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions to form the thiazole ring. Advanced synthetic techniques such as continuous flow reactors are often employed to enhance yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific biomolecules. The tritylamino group can engage in hydrophobic interactions, while the thiazole moiety may participate in hydrogen bonding with target proteins or enzymes. This dual interaction mechanism allows the compound to modulate various biological pathways.

Enzyme Inhibition

Recent studies have explored the inhibitory effects of similar thiazole derivatives on aldose reductase (ALR2), an enzyme implicated in diabetic complications. Compounds structurally related to this compound have demonstrated potent inhibitory action against ALR2 with submicromolar IC50 values, indicating potential therapeutic applications in diabetes management .

Anticancer Activity

Research has indicated that derivatives of thiazolidine, a class related to our compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, some thiazolidine derivatives showed IC50 values comparable to standard chemotherapeutic agents like cisplatin . The structure-activity relationship (SAR) studies suggest modifications that could enhance the anticancer efficacy of related compounds.

Antimicrobial Properties

Similar compounds have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. These studies suggest that modifications in the thiazole structure can lead to enhanced antibacterial activity .

Case Studies

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid, and what critical parameters influence yield?

- Methodological Answer : A common approach involves condensation of 2-aminothiazole derivatives with glyoxylic acid derivatives under reflux conditions. For example, refluxing 2-(tritylamino)thiazol-4-yl precursors with sodium acetate in acetic acid for 3–5 hours generates the target compound via cyclization. Key parameters include stoichiometric ratios (e.g., 0.1 mol substrate to 0.11 mol aldehyde), reaction time, and recrystallization solvents (e.g., DMF/acetic acid mixtures). Yield optimization requires precise pH control and removal of byproducts via washing with ethanol/diethyl ether .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- Elemental analysis to confirm C, H, N, S composition.

- IR spectrophotometry to identify functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretches from tritylamino groups).

- Chromatography (TLC/HPLC) to verify purity (>95%) and rule out unreacted intermediates .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Thiazole derivatives, including structurally related compounds, exhibit antimicrobial and anticancer activities. For example:

- Antimicrobial assays : Disk diffusion tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) with MIC values <50 µg/mL .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values in the micromolar range, suggesting apoptosis induction via ROS generation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance enantiomeric purity for pharmacological applications?

- Methodological Answer :

- Chiral auxiliaries : Introduce L-proline or other chiral catalysts during condensation to control stereochemistry.

- Salt formation : React the acid with chiral bases (e.g., (R)-1-phenylethylamine) to isolate diastereomers via selective crystallization .

- HPLC resolution : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases for enantiomer separation .

Q. How do substituents on the thiazole ring influence biological activity, and how can contradictory data be resolved?

- Methodological Answer :

- Substituent effects : The tritylamino group enhances lipophilicity, improving membrane permeability but may reduce solubility. Compare analogs (e.g., replacing trityl with methyl) to dissect structure-activity relationships (SAR) .

- Data contradictions : Discrepancies in MIC/IC₅₀ values across studies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) and use reference strains.

- Solvent effects : Use DMSO controls (<1% v/v) to avoid false positives .

Q. What computational strategies are suitable for predicting the binding modes of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with protein targets (e.g., E. coli DNA gyrase or human topoisomerase II) to identify key interactions (e.g., hydrogen bonds with catalytic serine residues).

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。